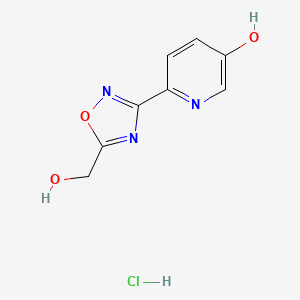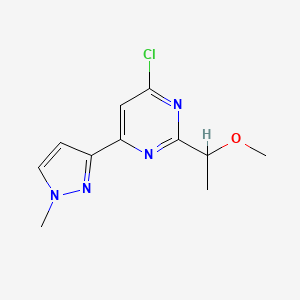
2-(5-(4-Nitrophenyl)-1H-pyrazol-3-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-(4-Nitrophenyl)-1H-pyrazol-3-yl)acetonitrile is an organic compound that features a pyrazole ring substituted with a nitrophenyl group and an acetonitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(4-Nitrophenyl)-1H-pyrazol-3-yl)acetonitrile typically involves the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate to form the corresponding pyrazole derivative. This intermediate is then reacted with acetonitrile under basic conditions to yield the final product. The reaction conditions often include the use of a base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) and solvents like ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
化学反应分析
Types of Reactions
2-(5-(4-Nitrophenyl)-1H-pyrazol-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The acetonitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines or alcohols can react with the acetonitrile group under basic or acidic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted acetonitrile derivatives.
科学研究应用
2-(5-(4-Nitrophenyl)-1H-pyrazol-3-yl)acetonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.
作用机制
The mechanism of action of 2-(5-(4-Nitrophenyl)-1H-pyrazol-3-yl)acetonitrile is not fully understood. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its nitrophenyl and pyrazole moieties. These interactions can lead to the modulation of biochemical pathways, resulting in the observed biological effects .
相似化合物的比较
Similar Compounds
4-Nitrophenylacetonitrile: Similar structure but lacks the pyrazole ring.
2-(4-Nitrophenyl)acetonitrile: Similar structure but lacks the pyrazole ring.
4-Nitrobenzyl cyanide: Similar structure but lacks the pyrazole ring.
Uniqueness
2-(5-(4-Nitrophenyl)-1H-pyrazol-3-yl)acetonitrile is unique due to the presence of both a nitrophenyl group and a pyrazole ring, which confer distinct chemical and biological properties.
属性
分子式 |
C11H8N4O2 |
|---|---|
分子量 |
228.21 g/mol |
IUPAC 名称 |
2-[3-(4-nitrophenyl)-1H-pyrazol-5-yl]acetonitrile |
InChI |
InChI=1S/C11H8N4O2/c12-6-5-9-7-11(14-13-9)8-1-3-10(4-2-8)15(16)17/h1-4,7H,5H2,(H,13,14) |
InChI 键 |
CKUASGMDCIXRBF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=NNC(=C2)CC#N)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-Aminobenzo[d]thiazol-6-yl)-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B11784440.png)


![8-(Bicyclo[3.1.0]hexan-3-yl)-6-bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B11784453.png)
![6-Bromo-7-(methoxymethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B11784458.png)
![2-(3,5-Dichloro-4-methoxyphenyl)-1H-benzo[d]imidazole](/img/structure/B11784460.png)
![4,6-Dichloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11784461.png)
![(3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine hydrochloride](/img/structure/B11784473.png)
![1-(4-Methoxyphenyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11784479.png)



![7-Chloro-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11784501.png)
